Thiomarinol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiomarinol A is a hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390. It is known for its potent antibiotic activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound is unique because it combines two distinct antibiotic classes into one molecule, making it highly effective against resistant bacterial strains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The biosynthesis of Thiomarinol A involves a mixed polyketide synthase (PKS)-fatty acid synthase (FAS)-nonribosomal peptide synthetase (NRPS) hybrid pathway . Key steps include the assembly of the 8-hydroxyoctanoic acid side-chain via chain extension of a C4-precursor (4-hydroxybutyrate) and the construction of the pyrrothine unit from cysteine . The final incorporation into this compound is catalyzed by the enzyme TmlU .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using the marine bacterium Pseudoalteromonas sp. SANK 73390. Optimization of fermentation conditions, such as nutrient composition, temperature, and pH, is crucial for maximizing yield .

Analyse Des Réactions Chimiques

Types of Reactions

Thiomarinol A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibiotic properties or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include modified derivatives of this compound with enhanced or altered antibiotic properties . These derivatives are valuable for studying structure-activity relationships and developing new antibiotics .

Applications De Recherche Scientifique

Thiomarinol A has a wide range of scientific research applications:

Mécanisme D'action

Thiomarinol A exerts its effects by targeting the enzyme isoleucyl-tRNA synthetase (IleRS), which is essential for protein synthesis in bacteria . It binds to IleRS with extremely high affinity, inhibiting its activity and thereby preventing bacterial growth . Additionally, this compound disrupts metal homeostasis by chelating metal ions in cells . This dual mode of action makes it highly effective against resistant bacterial strains .

Comparaison Avec Des Composés Similaires

Thiomarinol A is closely related to mupirocin, another antibiotic used clinically against MRSA . The main differences include the replacement of the 9-hydroxynonanoic acid moiety in mupirocin with 8-hydroxyoctanoate in this compound, the presence of an extra 4-hydroxyl group, and the lack of the 10,11-epoxide . Other similar compounds include holomycin, N-propionylholothin, thiolutin, and aureothricin, which also display antibiotic activity .

Propriétés

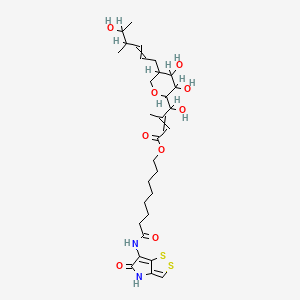

Formule moléculaire |

C30H44N2O9S2 |

|---|---|

Poids moléculaire |

640.8 g/mol |

Nom IUPAC |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] 4-[3,4-dihydroxy-5-(5-hydroxy-4-methylhex-2-enyl)oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34) |

Clé InChI |

JIEMCPGFAXNCQW-UHFFFAOYSA-N |

SMILES canonique |

CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |

Synonymes |

thiomarinol thiomarinol A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.